molecular formula C19H13NO4S B3669818 phenyl 2-[(4-nitrophenyl)thio]benzoate

phenyl 2-[(4-nitrophenyl)thio]benzoate

Cat. No.: B3669818
M. Wt: 351.4 g/mol
InChI Key: NEESCJJXHVUUCT-UHFFFAOYSA-N
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Description

Phenyl 2-[(4-nitrophenyl)thio]benzoate is a sulfur-containing aromatic ester characterized by a benzoate core substituted with a phenylthio group bearing a nitro moiety at the para position. Its synthesis typically involves nucleophilic substitution or coupling reactions, as exemplified by analogous protocols for related benzoic acid derivatives . For instance, the synthesis of structurally similar compounds, such as methyl 2-[(4-chloro-2-nitrophenyl)thio]benzoate, employs esterification and thioether formation steps under basic or reflux conditions . The nitro group enhances electron-withdrawing properties, influencing reactivity and intermolecular interactions, while the thioether linkage contributes to conformational flexibility and redox activity.

Properties

IUPAC Name

phenyl 2-(4-nitrophenyl)sulfanylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13NO4S/c21-19(24-15-6-2-1-3-7-15)17-8-4-5-9-18(17)25-16-12-10-14(11-13-16)20(22)23/h1-13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEESCJJXHVUUCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC(=O)C2=CC=CC=C2SC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

Substituent Effects on Reactivity and Stability

a. Methyl 2-[(4-Chloro-2-Nitrophenyl)thio]benzoate (CAS: 92161-65-4)

  • Structural Differences : The methyl ester group in this compound replaces the phenyl ester in the target molecule. This substitution reduces steric bulk and alters solubility (methyl esters are generally more polar than phenyl esters).
  • Electronic Effects : The presence of both chlorine and nitro groups at the phenylthio moiety introduces stronger electron-withdrawing effects compared to the single nitro group in phenyl 2-[(4-nitrophenyl)thio]benzoate. This may enhance electrophilic reactivity but reduce stability under basic conditions .

b. 2-[[(2-Methyl-4-Thiazolyl)methyl]thio]-N-[2-[(4-Nitrophenyl)amino]ethyl]-benzamide

  • Functional Group Variation: This compound (excluded in ) features a benzamide core with a thiazole-substituted thioether and a 4-nitrophenylaminoethyl chain.
  • Biological Implications : The thiazole and nitrophenyl groups may synergize for anticancer or antiviral activity, whereas the ester group in this compound likely prioritizes metabolic stability or material properties .
Spectroscopic and Tautomeric Behavior
  • IR Spectroscopy : In hydrazinecarbothioamide precursors (e.g., compounds [4–6] from ), C=S stretching vibrations appear at 1243–1258 cm⁻¹, while NH stretches occur at 3150–3319 cm⁻¹. The absence of C=O bands (1663–1682 cm⁻¹) in triazole derivatives (compounds [7–9]) confirms tautomeric shifts to thione forms. For this compound, similar C=S and ester C=O vibrations (~1680–1700 cm⁻¹) are expected, though the nitro group may shift these values slightly .
  • NMR Analysis : The para-nitro group in this compound would deshield adjacent protons, producing distinct aromatic splitting patterns compared to chloro- or thiazole-substituted analogs. For example, methyl 2-[(4-chloro-2-nitrophenyl)thio]benzoate exhibits downfield shifts for protons near the chlorine atom .

Data Table: Key Properties of Comparable Compounds

Compound Name Core Structure Substituents Key Spectral Features (IR/NMR) Notable Applications
This compound Benzoate ester 4-Nitrophenylthio C=O ~1680 cm⁻¹; C=S ~1250 cm⁻¹ Materials, enzyme inhibition
Methyl 2-[(4-chloro-2-nitrophenyl)thio]benzoate Benzoate ester 4-Chloro-2-nitrophenylthio C=O ~1695 cm⁻¹; Cl-induced deshielding in NMR Synthetic intermediate
2-[[(2-Methyl-4-thiazolyl)methyl]thio]-N-[2-[(4-nitrophenyl)amino]ethyl]-benzamide Benzamide Thiazole-methylthio, 4-nitrophenylaminoethyl NH stretches ~3300 cm⁻¹; thiazole C=N ~1600 cm⁻¹ Anticancer drug candidates
5-(4-(4-Bromophenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thione Triazole-thione Bromophenylsulfonyl, difluorophenyl Absent C=O; C=S ~1247 cm⁻¹ Antimicrobial agents

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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